An In-depth Technical Guide to 2,5-Dimethoxypyrimidin-4-amine (CAS 6960-17-4)
An In-depth Technical Guide to 2,5-Dimethoxypyrimidin-4-amine (CAS 6960-17-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2,5-Dimethoxypyrimidin-4-amine (CAS 6960-17-4), a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research.
Core Physicochemical Properties
2,5-Dimethoxypyrimidin-4-amine is a white to light yellow crystalline powder.[1] It is classified as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.[1] Key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| CAS Number | 6960-17-4 | [2] |
| Molecular Formula | C₆H₉N₃O₂ | [1][2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 180-181 °C (in water) | [3] |
| Boiling Point (Predicted) | 316.2 ± 45.0 °C | [3] |
| Density (Predicted) | 1.229 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 5.06 ± 0.10 | [3] |
| Purity | ≥98% | [2] |
| Storage | 4°C, protect from light, stored under nitrogen | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for 2,5-Dimethoxypyrimidin-4-amine is not widely available in the public domain. However, spectral data for the closely related isomer, 2-Amino-4,6-dimethoxypyrimidine (CAS 36315-01-2), can provide valuable insights into the expected spectral characteristics.
Note: The following data is for the isomer 2-Amino-4,6-dimethoxypyrimidine and should be used for reference purposes only.
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¹H NMR (300 MHz, DMSO-d₆): Spectral data for this isomer is available and can be accessed through chemical databases.[4]
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¹³C NMR: Available from various suppliers and databases.[5]
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FT-IR and Mass Spectrometry: Data for 2-Amino-4,6-dimethoxypyrimidine is available and can be used as a reference for identifying key functional group vibrations and fragmentation patterns.[5]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2,5-Dimethoxypyrimidin-4-amine is not readily found in peer-reviewed literature, general methods for the synthesis of substituted aminopyrimidines are well-established. A plausible synthetic approach can be inferred from patents and literature on related compounds. One common method involves the cyclization of a suitable precursor followed by methylation.[6]
A general experimental protocol for the synthesis of a related compound, 4-amino-2,6-dimethoxypyrimidine, is described in a patent and involves a two-step process of cyclization and methylation, which may be adaptable for the synthesis of the target compound.[6]
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for 2,5-Dimethoxypyrimidin-4-amine.
Biological Activity and Drug Development Applications
The biological activity of 2,5-Dimethoxypyrimidin-4-amine itself is not extensively documented. However, the aminopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of aminopyrimidines have shown a wide range of therapeutic potential, including as:
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Antitumor Agents: Many pyrimidine derivatives are investigated for their anticancer properties. For instance, certain 2,4-diaminopyrimidine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for the treatment of ALK-addicted cancers.[7]
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Kinase Inhibitors: The pyrimidine core is a common feature in kinase inhibitors, which are a major class of cancer therapeutics. Novel 2,4-diaminopyrimidine derivatives have been evaluated as potent antitumor agents.[8]
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Antimicrobial Agents: The development of novel antimicrobial agents is crucial, and aminopyrimidine derivatives have been explored for their potential in this area.[9]
The presence of the 2,5-dimethoxy substitution pattern may influence the compound's metabolic stability and interaction with biological targets. Further research is needed to elucidate the specific biological profile of 2,5-Dimethoxypyrimidin-4-amine.
Drug Discovery Workflow:
The general workflow for investigating a compound like 2,5-Dimethoxypyrimidin-4-amine in a drug discovery context is outlined below.
Caption: A generalized workflow for drug discovery and development.
Signaling Pathway Involvement
Specific signaling pathways modulated by 2,5-Dimethoxypyrimidin-4-amine have not been identified in the available literature. However, given that many aminopyrimidine derivatives function as kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway. Further research, including kinase profiling and cell-based assays, would be necessary to determine its specific molecular targets and effects on cellular signaling.
Note on Signaling Pathways: The diagram below represents a generalized cell signaling cascade that is often targeted by kinase inhibitors. It is for illustrative purposes only and does not represent a known pathway for 2,5-Dimethoxypyrimidin-4-amine.
Caption: A generalized kinase signaling pathway.
Conclusion
2,5-Dimethoxypyrimidin-4-amine is a promising chemical entity for further investigation in the field of drug discovery. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests potential for the development of novel therapeutics. This guide provides a foundational understanding of its properties, and it is anticipated that future research will further elucidate its synthetic pathways, biological activities, and therapeutic potential. Researchers are encouraged to use this information as a starting point for their own investigations into this and related compounds.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,5-diMethoxy-4-PyriMidinaMine CAS#: 6960-17-4 [m.chemicalbook.com]
- 4. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 4-氨基-2,6-二甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
